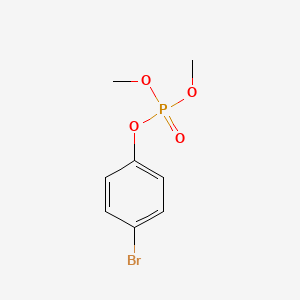

Dimethyl 4-bromophenyl phosphate

Description

Dimethyl 4-bromophenyl phosphate is an organophosphate compound characterized by a central phosphate group esterified with two methyl groups and a 4-bromophenyl substituent. Organophosphates with aryl substituents are often studied for their reactivity, biological activity, and applications in synthesis. The 4-bromophenyl group introduces steric bulk and electron-withdrawing effects, which may influence the compound’s stability, enzymatic interactions, and synthetic utility compared to non-halogenated or chloro-substituted analogs (e.g., dichlorovinyl dimethyl phosphate, as shown in Fig. 2 of ) .

Properties

CAS No. |

130876-36-7 |

|---|---|

Molecular Formula |

C8H10BrO4P |

Molecular Weight |

281.04 g/mol |

IUPAC Name |

(4-bromophenyl) dimethyl phosphate |

InChI |

InChI=1S/C8H10BrO4P/c1-11-14(10,12-2)13-8-5-3-7(9)4-6-8/h3-6H,1-2H3 |

InChI Key |

QEQBXPUBBUQQSW-UHFFFAOYSA-N |

Canonical SMILES |

COP(=O)(OC)OC1=CC=C(C=C1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 4-bromophenyl phosphate typically involves the reaction of 4-bromophenol with dimethyl chlorophosphate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphate ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 4-bromophenyl phosphate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

Hydrolysis: The phosphate ester can be hydrolyzed to produce 4-bromophenol and phosphoric acid.

Oxidation and Reduction: The phenyl ring can undergo oxidation or reduction reactions depending on the reagents used.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Major Products Formed:

Nucleophilic Substitution: Products include substituted phenyl phosphates.

Hydrolysis: 4-bromophenol and phosphoric acid.

Oxidation: Brominated quinones or other oxidized aromatic compounds.

Scientific Research Applications

Dimethyl 4-bromophenyl phosphate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.

Biology: Employed in studies involving enzyme inhibition and as a probe for investigating biochemical pathways.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Dimethyl 4-bromophenyl phosphate involves its interaction with molecular targets such as enzymes. The phosphate group can mimic the natural substrate of certain enzymes, leading to competitive inhibition. This interaction can disrupt normal biochemical pathways, making it a valuable tool in enzyme inhibition studies .

Comparison with Similar Compounds

Phosphate Esters vs. Amides

- Reactivity : Phosphate esters like this compound are less nucleophilic than amides (e.g., N-(4-bromophenyl)furan-2-carboxamide from ), which exhibit higher stability in cross-coupling reactions. The latter achieved a 94% yield in Suzuki-Miyaura coupling due to the electron-withdrawing bromophenyl group enhancing reaction efficiency .

- Biological Activity: Bromophenyl amides and heterocycles (e.g., pyridazinone derivatives in ) act as Formyl Peptide Receptor (FPR) agonists, inducing calcium mobilization and chemotaxis in human neutrophils.

Halogen-Substituted Analogs

- Bromo vs. Chloro Substituents : The bromophenyl group in this compound provides stronger electron-withdrawing effects compared to chloro-substituted analogs like dichlorovinyl dimethyl phosphate (). This difference may alter hydrolysis rates or binding affinities in biological systems.

- Synthetic Utility : Bromophenyl groups are advantageous in cross-coupling reactions (e.g., Suzuki-Miyaura), as demonstrated by the high yields of N-(4-bromophenyl)furan-2-carboxamide derivatives . Chloro-substituted phosphates, while less reactive in coupling, may exhibit higher volatility or environmental persistence.

Heterocyclic Derivatives

Pyridazinone derivatives with 4-bromophenyl groups () demonstrate specific receptor-binding profiles (e.g., FPR2 agonism), highlighting the role of heterocycles in modulating bioactivity. In contrast, phosphate esters are less likely to engage in receptor-specific interactions but may influence enzymatic pathways or metabolic stability.

Data Table: Key Comparisons of Bromophenyl-Containing Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.